6-[(2,2-Diphenylethyl)amino]-9-{(2R,3R,4S,5S)-5-[(ethylamino)carbonyl]-3,4-dihydroxytetrahydro-2-furanyl}-N-{2-[({[1-(2-pyridinyl)-4-piperidinyl]amino}carbonyl)amino]ethyl}-9H-purine-2-carboxamide
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Description
6-[(2,2-Diphenylethyl)amino]-9-{(2R,3R,4S,5S)-5-[(ethylamino)carbonyl]-3,4-dihydroxytetrahydro-2-furanyl}-N-{2-[({[1-(2-pyridinyl)-4-piperidinyl]amino}carbonyl)amino]ethyl}-9H-purine-2-carboxamide is a useful research compound. Its molecular formula is C40H47N11O6 and its molecular weight is 777.9 g/mol. The purity is usually 95%.
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Biological Activity
The compound known as 6-[(2,2-diphenylethyl)amino]-9-{(2R,3R,4S,5S)-5-[(ethylamino)carbonyl]-3,4-dihydroxytetrahydro-2-furanyl}-N-{2-[({[1-(2-pyridinyl)-4-piperidinyl]amino}carbonyl)amino]ethyl}-9H-purine-2-carboxamide is a complex organic molecule with potential biological applications. This article reviews its biological activity based on existing literature and research findings.
- Molecular Formula : C₃₉H₆₇N₅O₆
- Molecular Weight : 701.98 g/mol
- CAS Number : 149606-27-9
This compound is primarily recognized for its role as an inhibitor of tubulin polymerization. It has been studied for its potential in cancer therapy due to its ability to disrupt microtubule dynamics, which is crucial for cell division and proliferation. Specifically, it has shown activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Antitumor Activity
Research indicates that the compound exhibits significant antitumor properties. A study highlighted its effectiveness against MDA-MB-231 breast cancer cells, showing comparable inhibitory activity to established treatments like paclitaxel (PTX) . The mechanism involves targeting the microtubule network, leading to cell cycle arrest and apoptosis.
Purinergic Signaling
The compound also interacts with purinergic signaling pathways. Purinergic receptors play a critical role in various physiological processes including immune response and cell proliferation. The modulation of these pathways can enhance regulatory T cell proliferation, thus providing immunosuppressive effects which may be beneficial in transplantation scenarios .
Case Studies
Research Findings
- Inhibition of Microtubule Dynamics : The compound effectively inhibits tubulin polymerization, leading to disrupted mitotic spindle formation and subsequent apoptosis in cancer cells.
- Immunomodulatory Effects : By influencing purinergic signaling pathways, the compound can modulate immune responses, potentially aiding in transplant acceptance by promoting Treg proliferation .
- Synergistic Effects : Preliminary studies suggest that combining this compound with other chemotherapeutic agents may enhance overall efficacy against resistant cancer types.
Properties
Molecular Formula |
C40H47N11O6 |
---|---|
Molecular Weight |
777.9 g/mol |
IUPAC Name |
6-(2,2-diphenylethylamino)-9-[(3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]-N-[2-[(1-pyridin-2-ylpiperidin-4-yl)carbamoylamino]ethyl]purine-2-carboxamide |
InChI |
InChI=1S/C40H47N11O6/c1-2-41-37(54)33-31(52)32(53)39(57-33)51-24-46-30-34(45-23-28(25-11-5-3-6-12-25)26-13-7-4-8-14-26)48-35(49-36(30)51)38(55)43-19-20-44-40(56)47-27-16-21-50(22-17-27)29-15-9-10-18-42-29/h3-15,18,24,27-28,31-33,39,52-53H,2,16-17,19-23H2,1H3,(H,41,54)(H,43,55)(H2,44,47,56)(H,45,48,49)/t31-,32+,33-,39?/m0/s1 |
InChI Key |
ZOTHAEBAWXWVID-GHTJOHAJSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@H]([C@H](C(O1)N2C=NC3=C(N=C(N=C32)C(=O)NCCNC(=O)NC4CCN(CC4)C5=CC=CC=N5)NCC(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
Canonical SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)C(=O)NCCNC(=O)NC4CCN(CC4)C5=CC=CC=N5)NCC(C6=CC=CC=C6)C7=CC=CC=C7)O)O |
Origin of Product |
United States |
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